Structural Divergence from Crystallographic Fragment
The crystallographically characterized fragment 4‑[2‑(trifluoromethyl)benzoyl]piperazin‑2‑one (PDB ligand TJ0, without the thiazol‑2‑yl substituent) engages the 3C protease of Enterovirus D68 with an occupancy and geometry defined at 1.40 Å resolution [1]. The target compound carries an additional 1,3‑thiazol‑2‑yl group at the N‑1 position, which is absent in TJ0. While no direct binding data exist for the full compound, the fragment‑bound structure provides a comparator baseline: the added thiazole substituent is predicted to extend into the solvent‑exposed region or a secondary pocket, potentially altering both affinity and selectivity [1].
| Evidence Dimension | Ligand-bound conformation of the piperazin-2-one scaffold |
|---|---|
| Target Compound Data | No quantitative binding data available for the full compound |
| Comparator Or Baseline | 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (fragment TJ0, PDB 7GPJ): co-crystallized with Enterovirus D68 3C protease at 1.40 Å resolution |
| Quantified Difference | Presence vs. absence of a 1,3-thiazol-2-yl substituent; binding affinity not determined |
| Conditions | X-ray crystallography; PanDDA fragment screening against Enterovirus D68 3C protease [1] |
Why This Matters
The fragment-bound structure demonstrates that the piperazin-2-one core is a viable starting point for protease inhibitor design; the added thiazole group in the target compound could modulate binding kinetics or selectivity, but quantitative affinity must be measured experimentally before procurement for a protease-targeting project.
- [1] RCSB PDB. PDB ID: 7GPJ – PanDDA analysis group deposition: Crystal Structure of Enterovirus D68 3C Protease in complex with Z85249949 (Ligand TJ0: 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one). Deposited 2023-08-24. View Source
